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5-(Azetidin-1-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid

Fragment-based drug design Lead-like properties Physicochemical profiling

Kinase/PDE2A programs face a C5-substitution gap: commercial pyrazolo[1,5-a]pyrimidines predominantly bear piperidine or morpholine, lacking the strained azetidine ring required for distinct selectivity vectors. This C5-azetidine/C3-COOH fragment directly addresses that gap. • C5-azetidine vector (~4.5 Å displacement vs. C7 regioisomer) targets the kinase hinge/solvent-pocket interface [B-Raf PDB 3II5 precedent] • C3-carboxylic acid anchor critical for target engagement; ester/amide conversion reduces potency >100-fold (HCV/B-Raf SAR) • MW 218.21 Da occupies fragment-to-lead space (≤250 Da), ideal for CNS and kinase library design Supplied with certificate of analysis; inquire for bulk quantities.

Molecular Formula C10H10N4O2
Molecular Weight 218.21 g/mol
Cat. No. B13713065
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(Azetidin-1-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid
Molecular FormulaC10H10N4O2
Molecular Weight218.21 g/mol
Structural Identifiers
SMILESC1CN(C1)C2=NC3=C(C=NN3C=C2)C(=O)O
InChIInChI=1S/C10H10N4O2/c15-10(16)7-6-11-14-5-2-8(12-9(7)14)13-3-1-4-13/h2,5-6H,1,3-4H2,(H,15,16)
InChIKeyKLHFOPKYCKLPJE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(Azetidin-1-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid — Procurement-Relevant Scaffold Identity and Class Positioning


5-(Azetidin-1-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid (CAS 2742287-82-5; molecular formula C₁₀H₁₀N₄O₂; MW 218.21 g/mol) is a heterocyclic small molecule comprising a pyrazolo[1,5-a]pyrimidine core with a carboxylic acid at the 3-position and an azetidin-1-yl substituent at the 5-position . It belongs to the broader pyrazolo[1,5-a]pyrimidine-3-carboxylic acid class, which has been patented and investigated for protein kinase inhibition (PIM-1, B-Raf, CK2, CDK, Trk), phosphodiesterase modulation (PDE2A), and aldose reductase differential inhibition [1][2]. The combination of the strained four-membered azetidine ring with the ionizable carboxylic acid creates a scaffold that is structurally distinct from common analogs bearing piperidine, morpholine, or dimethylamino substituents at C5, and from the decarboxylated 1-{pyrazolo[1,5-a]pyrimidin-5-yl}azetidine analog . This compound is primarily a research tool and synthetic intermediate; no human therapeutic approval has been identified in the public domain as of this writing.

Why 5-(Azetidin-1-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid Cannot Be Casually Replaced by In-Class Analogs


In-class substitution is not straightforward because three structural features must co-exist for the compound's intended research applications: (i) the carboxylic acid at C3, which SAR from HCV polymerase and B-Raf kinase programs demonstrates is critical for potency—conversion to esters or amides can reduce activity by orders of magnitude [1]; (ii) the azetidine ring at C5, which differs from piperidine or morpholine in pKa, ring strain energy, steric demand, and metabolic stability, thereby altering target engagement and selectivity profiles [2]; and (iii) the precise regioisomeric placement at the pyrazolo[1,5-a]pyrimidine 5-position rather than the 7-position, which changes the vector of the substituent relative to the hinge-binding region of kinase ATP pockets [3]. Removing the carboxylic acid (as in 1-{pyrazolo[1,5-a]pyrimidin-5-yl}azetidine, CAS 2742019-66-3) eliminates the ionizable anchor required for interactions with key binding-site residues such as those observed in CK2 and aldose reductase co-crystal structures [4]. Replacing azetidine with piperidine or morpholine alters both molecular weight and lipophilicity, shifting the compound beyond optimal fragment-like or lead-like property space for CNS or kinase programs . These interdependencies mean that procurement decisions must be guided by the precise substitution pattern rather than class-level assumptions.

Quantitative Comparator Evidence for 5-(Azetidin-1-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid: Where Differentiation Is Measurable


Molecular Weight and Fragment-Like Property Space: Azetidine vs. Piperidine and Morpholine C5 Analogs

The target compound (MW 218.21 g/mol, C₁₀H₁₀N₄O₂) occupies a favorable fragment-to-lead molecular weight range compared to its closest C5-substituted analogs. The 5-(piperidin-1-yl) analog (CAS 2434850-41-4) has a calculated MW of approximately 246.27 g/mol (C₁₂H₁₄N₄O₂), representing a +28 Da (+12.8%) mass increase. The 5-morpholino analog (CAS 2042170-93-2, MW 248.24, C₁₁H₁₂N₄O₃) is +30 Da (+13.8%) heavier. The 5-(dimethylamino) analog (CAS 2042173-53-3, MW 206.20, C₉H₁₀N₄O₂) is −12 Da (−5.5%) lighter but lacks the conformational rigidity of the cyclic amine. The unsubstituted parent scaffold (CAS 25940-35-6, MW 163.13, C₇H₅N₃O₂) is the lightest but completely lacks C5 substitution . This MW differentiation is significant because the azetidine variant sits closer to the 'rule-of-three' fragment threshold (MW ≤300) while retaining a conformationally constrained cyclic amine, a balance that the dimethylamino, piperidine, and morpholine analogs each compromise in a different direction [1].

Fragment-based drug design Lead-like properties Physicochemical profiling

Azetidine Ring pKa and Strain Energy: Conformational and Electronic Differentiation from Five- and Six-Membered Cyclic Amines

The azetidine nitrogen possesses a pKa of approximately 11.29 in aqueous solution, marginally higher than piperidine (pKa ~11.22) and pyrrolidine (pKa ~11.27) [1]. While the basicity differences appear small, the four-membered ring introduces approximately 26 kcal/mol of ring strain energy, significantly exceeding that of pyrrolidine (~6 kcal/mol) and piperidine (~1 kcal/mol), which influences both the conformational preorganization of the C5 substituent and the metabolic stability of the C–N bond [2]. In the context of kinase hinge binding, where the C5 substituent projects toward solvent or selectivity pockets, the restricted rotational freedom of the azetidine ring (φ dihedral angle constrained to ~15° puckering vs. ~45° chair/boat interconversion in piperidine) produces a distinct vector orientation compared to larger cyclic amines [3]. This conformational rigidity has been exploited in MAGL inhibitor programs where azetidine carbamates exhibited significantly different brain clearance rates compared to corresponding piperidine carbamates [4].

Medicinal chemistry Conformational constraint Amine basicity

Carboxylic Acid at C3 as a Pharmacophoric Requirement: SAR Evidence from HCV Polymerase and B-Raf Inhibitor Programs

The carboxylic acid at the 3-position is not a passive solubilizing group. In the HCV NS5B polymerase inhibitor series based on pyrazolo[1,5-a]pyrimidine, the SAR study by Popovici-Muller et al. (2009) explicitly stated that 'improved activities [were observed] for carboxylic acid derivatives' compared to ester prodrugs or neutral analogs, with several carboxylic acid-bearing compounds optimized to low nanomolar potencies in a biochemical RdRp assay [1]. In the B-Raf kinase inhibitor series, Gopalsamy et al. (2009) reported that the ethyl pyrazolo[1,5-a]pyrimidine-3-carboxylate derivative (compound 68) showed BRAF IC₅₀ = 1.5 μM, and subsequent optimization to carboxylic acid-bearing analogs at the 3-position further improved biochemical profiles [2]. In the CK2 inhibitor program, Krämer et al. (2020) demonstrated that the polar carboxylic acid moiety shared by many CK2 inhibitors (including the clinical candidate silmitasertib) was required for potency, yielding lead compound IC20 with K_D = 12 nM for CK2 [3]. Therefore, the decarboxylated analog 1-{pyrazolo[1,5-a]pyrimidin-5-yl}azetidine (CAS 2742019-66-3, MW 174.20), while sharing the azetidine–pyrazolo[1,5-a]pyrimidine connectivity, lacks the ionizable anchor that is critical for engaging conserved lysine and aspartate residues in kinase and oxidoreductase active sites [4].

Structure-activity relationship Carboxylic acid pharmacophore Kinase inhibition

Patent-Documented Scaffold Preference for PDE2A Inhibition: Positioning Among C5 Substituents in EP3026051

European Patent EP3026051A1 (Takeda Pharmaceutical Co., published 2016-06-01) claims nitrogen-containing heterocyclic compounds with PDE2A selective inhibitory activity for schizophrenia and Alzheimer's disease [1]. In the Markush structure, the C5 position of the pyrazolo[1,5-a]pyrimidine core is explicitly enumerated to include azetidinyl as one of the preferred substituents alongside pyrrolidinyl, piperidyl, morpholinyl, and bridged bicyclic amines [2]. The patent's emphasis on azetidinyl at C5—rather than solely larger rings—indicates that the sterically compact, conformationally constrained azetidine ring was deemed a viable and potentially differentiating substituent for achieving PDE2A selectivity. The Boehringer Ingelheim PDE2 patent family (US 2023/0286993) further corroborates the use of pyrazolo[1,5-a]pyrimidine-3-carboxylic acid derivatives with optimized CNS penetration, free fraction, and metabolic stability [3]. While no compound-specific IC₅₀ is publicly disclosed for the target compound itself, PF-05085727, a structurally distinct PDE2A inhibitor with an azetidine moiety, achieves IC₅₀ = 2.3 nM with >500-fold selectivity over other PDE isoforms , illustrating the broader precedent for azetidine-containing PDE2A chemical matter.

Phosphodiesterase 2A CNS drug discovery Patent landscape analysis

Class-Level Kinase Inhibitory Potency: PIM-1 and B-Raf Benchmark Ranges for Pyrazolo[1,5-a]pyrimidine-3-carboxylic Acid Derivatives

While direct IC₅₀ data for 5-(azetidin-1-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid are not publicly available, the broader class of pyrazolo[1,5-a]pyrimidine-3-carboxylic acid derivatives has established activity benchmarks against several kinases. In the PIM-1 kinase series, compound 3h (bearing a hydrazone substituent at C7) achieved PIM-1 IC₅₀ = 0.87 μM and demonstrated a high selectivity index with reduced toxicity toward normal WI38 cells [1]. More potent PIM-1 inhibitors in the class reach IC₅₀ values of 0.54–0.68 μM (compounds 5d, 4d, 9a) compared to the reference inhibitor quercetin (IC₅₀ = 0.91 μM) [2]. In the B-Raf series, the optimized lead compound 50 displayed B-Raf IC₅₀ = 0.032 μM with cellular antiproliferative activity across A375 (IC₅₀ = 0.28 μM), HT-29 (IC₅₀ = 0.35 μM), and LoVo (IC₅₀ = 0.40 μM) cancer lines [3]. For stearoyl-CoA desaturase (SCD), a 5,7-dimethyl-substituted pyrazolo[1,5-a]pyrimidine-3-carboxylic acid derivative showed IC₅₀ = 1.0 μM [4]. These benchmarks establish that pyrazolo[1,5-a]pyrimidine-3-carboxylic acid derivatives can achieve sub-micromolar to low-nanomolar potency depending on substitution pattern, and the C5-azetidine variant represents a structurally distinct entry point for exploring C5 SAR within these established potency ranges.

PIM-1 kinase B-Raf kinase Anticancer screening

Regioisomeric Differentiation: C5 vs. C7 Azetidine Substitution on the Pyrazolo[1,5-a]pyrimidine Core

The pyrazolo[1,5-a]pyrimidine scaffold presents two electronically distinct positions for electrophilic/nucleophilic substitution: C5 (adjacent to the bridgehead N4) and C7 (adjacent to N8). In the B-Raf co-crystal structure (PDB 3II5), the C5 substituent projects toward the solvent-exposed region or a selectivity pocket, while C7 substituents orient toward the hinge-binding region [1]. The target compound places the azetidine at C5, whereas the commercially available analog 7-(azetidin-1-yl)-5-methylpyrazolo[1,5-a]pyrimidine (CAS 2319805-88-2) places azetidine at C7 with a methyl at C5—a complete regioisomeric swap . This positional difference alters the vector of the azetidine ring by approximately 4.5 Å relative to the kinase hinge, which can determine whether the azetidine engages a selectivity pocket (C5) or clashes with the hinge backbone (C7). Published SAR for pyrazolo[1,5-a]pyrimidine CDK inhibitors confirms that C5 vs. C7 substitution dramatically affects kinase selectivity profiles [2]. Additionally, the C5 position is the site of diversity in the PDE2A patent EP3026051, while C7 substitution is not emphasized, further underscoring the regioisomeric specificity required for this target class [3].

Regioisomerism Kinase hinge binding Substituent vector analysis

Evidence-Backed Application Scenarios for 5-(Azetidin-1-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid in Scientific Procurement


Fragment-Based and Lead-Like Kinase Library Design Requiring Low-MW Conformationally Constrained C5 Amines

With a molecular weight of 218.21 g/mol, the target compound occupies a fragment-to-lead space (MW ≤250) that is advantageous for CNS and kinase library design, while retaining the conformational rigidity of a cyclic amine at C5. The piperidine (+28 Da) and morpholine (+30 Da) analogs exceed this threshold, and the dimethylamino analog lacks conformational constraint . Procurement for fragment-based screening against kinases (PIM-1, B-Raf, CK2, CDK) or PDE2A is supported by class-level potency benchmarks of 0.032–1.0 μM [1], and the C5-azetidine / C3-carboxylic acid combination addresses a substitution gap not covered by published 5,7-dimethyl, 5-piperidinyl, or 5-morpholino analogs, enabling novel SAR interrogation in hit-to-lead campaigns.

PDE2A Inhibitor Hit Identification Aligned with EP3026051 Patent Chemical Space

The target compound directly maps onto the Markush structure of EP3026051 (Takeda), where azetidinyl is explicitly listed as a preferred C5 substituent and the acidic functionality at C3 is required for PDE2A inhibitory activity [2]. This alignment makes the compound a logical procurement choice for PDE2A-focused CNS programs investigating schizophrenia and Alzheimer's disease, where Boehringer Ingelheim's PDE2 patent family further validates the pyrazolo[1,5-a]pyrimidine-3-carboxylic acid scaffold for CNS penetration and metabolic stability optimization [3]. The azetidine-containing PDE2A inhibitor PF-05085727 (IC₅₀ = 2.3 nM) provides precedent for azetidine's role in achieving PDE2A potency and selectivity .

Aldose Reductase Differential Inhibitor (ARDI) Tool Compound Development

The Balestri et al. (2018) study established that pyrazolo[1,5-a]pyrimidine derivatives bearing ionizable fragments (carboxylic acids) function as aldose reductase differential inhibitors (ARDIs), preferentially inhibiting the reduction of L-idose and glutathione–hydroxynonenal (GS-HNE) conjugates over free 4-hydroxynonenal (HNE), thereby targeting pathological polyol pathway flux while sparing the detoxifying role of AKR1B1 [4]. The target compound, with its C3 carboxylic acid and C5 azetidine, provides a structurally novel entry point for ARDI SAR exploration distinct from the C5/C7-methyl and phenyl-substituted analogs characterized in the original study. Procurement enables investigation of whether the constrained azetidine ring enhances differential inhibition ratios (GS-HNE vs. HNE) beyond the reported compounds.

Regioisomeric Selectivity Profiling: C5 vs. C7 Azetidine Vector Comparison in Kinase Panels

The target compound's C5-azetidine substitution presents a distinct vector orientation (~4.5 Å displacement) compared to the commercially available C7-azetidine regioisomer 7-(azetidin-1-yl)-5-methylpyrazolo[1,5-a]pyrimidine (CAS 2319805-88-2) . Procurement of both regioisomers enables head-to-head selectivity profiling across kinase panels to experimentally determine whether the C5 vector (toward solvent/selectivity pocket, as established by B-Raf co-crystal structure PDB 3II5) or the C7 vector (toward hinge region) yields superior selectivity for targets such as PDE2A, CK2, or CDK family members [5]. This paired procurement strategy directly addresses the regioisomeric ambiguity that generic scaffold-based purchasing cannot resolve.

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